molecular formula C12H24N2 B11765154 N-cycloheptylpiperidin-4-amine CAS No. 886506-57-6

N-cycloheptylpiperidin-4-amine

Cat. No.: B11765154
CAS No.: 886506-57-6
M. Wt: 196.33 g/mol
InChI Key: WVWVYEJJBYWAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptylpiperidin-4-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a 4-aminopiperidine scaffold, a privileged structure in drug discovery known for its versatility in interacting with biological targets . This scaffold is recognized as a key structural motif in the development of novel therapeutic agents and is frequently explored in structure-activity relationship (SAR) studies . The 4-aminopiperidine core is a common building block for inhibitors targeting various enzymes and receptors . Researchers utilize this scaffold to develop compounds for multiple research areas. For instance, derivatives of 4-aminopiperidine have been identified as inhibitors of hepatitis C virus (HCV) replication, specifically targeting the viral assembly stage of the life cycle . Furthermore, this chemotype has been optimized to create novel antifungal agents that inhibit key enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . The cycloheptyl substituent in this compound is a prominent lipophilic group that can be critical for enhancing binding affinity and modulating the physicochemical properties of research compounds. This product is intended for research applications only in laboratory settings. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886506-57-6

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-cycloheptylpiperidin-4-amine

InChI

InChI=1S/C12H24N2/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-14H,1-10H2

InChI Key

WVWVYEJJBYWAOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Molecular Properties of N-cycloheptylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cycloheptylpiperidin-4-amine (C₁₂H₂₄N₂) represents a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for the synthesis of G-Protein Coupled Receptor (GPCR) modulators, antifungal agents, and sigma receptor ligands. Characterized by a semi-rigid piperidine core coupled with a lipophilic cycloheptyl ring, this diamine scaffold offers a unique balance of conformational flexibility and steric bulk. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological potential, designed to accelerate its application in hit-to-lead optimization campaigns.

Chemical Identity & Structural Analysis

The molecule consists of a 4-aminopiperidine core where the exocyclic nitrogen is substituted with a seven-membered cycloheptyl ring. This specific topology creates a "dumbbell" shape with two distinct basic centers, allowing for bidentate interactions with biological targets.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Alternative Names N-(Piperidin-4-yl)cycloheptanamine; 4-(Cycloheptylamino)piperidine
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol
SMILES C1CCCCCC1NC2CCNCC2
InChI Key (Predicted) Varies by salt form; Core: this compound
Physicochemical Properties (Predicted)

The following data represents the free base form. In drug development, this molecule is frequently handled as a dihydrochloride or fumarate salt to improve stability.

PropertyValueInterpretation
LogP (Octanol/Water) 2.1 ± 0.4Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
pKa (Piperidine NH) ~10.8Highly basic; predominantly protonated at physiological pH.
pKa (Exocyclic NH) ~9.6Moderately basic; capable of H-bond donation/acceptance.
TPSA 24.06 ŲExcellent membrane permeability (Rule of 5 compliant).
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Physical State Viscous Oil / Low-melting SolidHygroscopic; requires storage under inert atmosphere.

Synthetic Pathways[1][2][3]

The synthesis of this compound is most efficiently achieved via reductive amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation byproducts (quaternary ammonium salts).

Core Synthetic Logic (DOT Visualization)

Synthesis Start1 N-Boc-4-piperidone (C10H17NO3) Intermediate Imine Intermediate (Unstable) Start1->Intermediate Dehydration Start2 Cycloheptylamine (C7H15N) Start2->Intermediate Reduction Reduction (NaBH(OAc)3 / DCM) Intermediate->Reduction ProtectedProd N-Boc-N'-cycloheptyl piperidin-4-amine Reduction->ProtectedProd Yield: ~85% Deprotection Acidic Deprotection (TFA or HCl) ProtectedProd->Deprotection Final This compound (C12H24N2) Deprotection->Final Yield: >90%

Caption: Step-wise reductive amination workflow for the synthesis of the target scaffold.

Strategic Considerations
  • Protecting Group Strategy: The piperidine nitrogen (N1) must be protected (e.g., Boc, Cbz, or Benzyl) during the reaction to prevent self-polymerization or competitive reaction with the ketone.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is superior to Sodium cyanoborohydride due to lower toxicity and better selectivity for imines over ketones.

  • Stoichiometry: A slight excess of amine (1.1–1.2 eq) drives the equilibrium toward the imine.

Pharmacological Applications & Druggability

This scaffold acts as a versatile pharmacophore.[1] The bulky cycloheptyl group fills hydrophobic pockets (e.g., in GPCRs), while the diamine backbone mimics endogenous neurotransmitters.

Key Therapeutic Areas
  • Antifungal Agents: Derivatives of this scaffold (specifically N1-benzyl analogs) have shown potent inhibition of ergosterol biosynthesis , targeting enzymes like sterol C14-reductase [1].

  • GPCR Ligands: The 4-aminopiperidine motif is ubiquitous in ligands for CCR5 (HIV entry inhibitors) and Muscarinic M1/M4 receptors (Alzheimer's/Schizophrenia).

  • Sigma Receptors: The combination of a basic amine and a hydrophobic ring is a classic pharmacophore for Sigma-1 receptor binding, relevant in neuropathic pain and neuroprotection.

Structure-Activity Relationship (SAR) Logic

SAR Center This compound Scaffold N1 Piperidine Nitrogen (N1) Center->N1 N4 Exocyclic Nitrogen (N4) Center->N4 Ring Cycloheptyl Ring Center->Ring Mod1 Alkylation/Acylation: Modulates Solubility & Target Selectivity (e.g., Benzyl for Antifungal) N1->Mod1 Mod2 H-Bond Donor/Acceptor: Critical for Receptor Anchoring (Aspartate Residue Interaction) N4->Mod2 Mod3 Hydrophobic Bulk: Fills Lipophilic Pockets (Increases Potency) Ring->Mod3

Caption: Pharmacophore dissection illustrating the functional role of each structural component.

Experimental Protocols

Protocol: Synthesis via Reductive Amination

Objective: Synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (Protected Intermediate).

Reagents:

  • N-Boc-4-piperidone (1.0 eq, 10 mmol)

  • Cycloheptylamine (1.1 eq, 11 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask under N₂, dissolve N-Boc-4-piperidone (1.99 g) and cycloheptylamine (1.24 g) in dry DCM (40 mL). Add Acetic Acid (0.6 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (3.18 g) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated NaHCO₃ solution (30 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM) to yield the Boc-protected amine as a colorless oil.

Protocol: Deprotection to Final Product

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Procedure:

  • Dissolve the Boc-intermediate in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate to dryness.

  • Free Base Liberation: Redissolve residue in DCM, wash with 1M NaOH (to pH >12), dry organic layer over Na₂SO₄, and concentrate to yield This compound .

Safety & Handling

  • Hazards: As a secondary amine, the compound is corrosive and an irritant. It may cause severe eye damage and skin burns.

  • Storage: Store at -20°C. The free base readily absorbs CO₂ from the air to form carbamates; store under Argon or Nitrogen.

  • Stability: Stable in solution (DMSO, Methanol) for up to 2 weeks at 4°C.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Source: MDPI (Molecules), 2021. Context: Describes the synthesis of N-cycloheptyl derivatives (Compound 2f) and their antifungal potency.

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). Context: Structural identifiers and predicted physicochemical properties.

  • Reductive Amination of Piperidones: A General Protocol. Source: BenchChem Technical Guides.[1][2] Context: Standard operating procedures for synthesizing 4-aminopiperidine scaffolds.

  • 1-Acetyl-N-cycloheptylpiperidin-4-amine (CAS 415947-24-9). Source:[3][4][5] Matrix Scientific / Chemical Suppliers. Context: Reference for commercially available derivatives confirming the stability of the core scaffold.

Sources

1-Cycloheptylpiperidin-4-amine: A Strategic Scaffold for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 1-cycloheptylpiperidin-4-amine (CAS: 1197226-00-8), a critical intermediate where the cycloheptyl group is attached to the piperidine nitrogen (


), leaving the primary amine at position 4 (

) available for derivatization. This specific regiochemistry is the dominant motif in GPCR medicinal chemistry (e.g., CCR5, Muscarinic, and ORL-1 ligands).

Technical Guide & Whitepaper

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) drug discovery, the 1-cycloheptylpiperidin-4-amine core serves as a "privileged structure." It combines a flexible, bulky hydrophobic anchor (the cycloheptyl group) with a rigid, polarizable linker (the piperidine ring) and a versatile attachment point (the primary amine). Unlike its cyclohexyl analogs, the cycloheptyl moiety offers unique conformational entropy and steric volume, often unlocking selectivity profiles in deep hydrophobic binding pockets found in Chemokine (CCR5/CCR2), Muscarinic (M1/M4), and Nociceptin (NOP/ORL-1) receptors.

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this building block, providing actionable protocols for its integration into lead optimization campaigns.

Chemical Foundation & Properties

Structural Identity[1]
  • IUPAC Name: 1-cycloheptylpiperidin-4-amine

  • CAS Number: 1197226-00-8 (dihydrochloride salt)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.33 g/mol (free base)

Physicochemical Profile

The cycloheptyl group significantly alters the physicochemical landscape compared to the standard isopropyl or cyclohexyl substituents.

PropertyValue (Predicted)Impact on Drug Design
cLogP ~2.1 - 2.4Enhanced membrane permeability; ideal for CNS penetration.
pKa (Piperidine N) ~8.5 - 9.0Predominantly protonated at physiological pH; forms critical salt bridges with Asp/Glu residues in GPCR TM bundles.
TPSA ~38 ŲLow polar surface area favors oral bioavailability.
Rotatable Bonds 2 (Exocyclic)The cycloheptyl ring adds "puckering" flexibility (chair/twist-boat) not seen in rigid phenyl rings.

Synthesis of the Building Block

While 1-cycloheptylpiperidin-4-amine is commercially available, in-house synthesis is often required to introduce isotopically labeled variants or to scale up fresh material. The most robust route utilizes a reductive amination strategy starting from tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

Reaction Logic

Direct alkylation of 4-aminopiperidine with cycloheptyl bromide often leads to poly-alkylation. Reductive amination is self-validating because the iminium intermediate forms selectively at the secondary piperidine nitrogen.

Visualized Workflow (DOT)

SynthesisWorkflow Start1 4-Boc-aminopiperidine (Secondary Amine) Inter Intermediate: Iminium Ion Start1->Inter Acid Cat. (AcOH) Start2 Cycloheptanone (Ketone) Start2->Inter Reduct Reduction: NaBH(OAc)3 Inter->Reduct ProdProt Protected Product: 1-Cycloheptyl-4-Boc-aminopiperidine Reduct->ProdProt Deprot Deprotection: HCl / Dioxane ProdProt->Deprot Final FINAL PRODUCT: 1-Cycloheptylpiperidin-4-amine (Dihydrochloride) Deprot->Final

Caption: Step-wise synthesis via reductive amination prevents over-alkylation and ensures regioselectivity at the N1 position.

Detailed Protocol

Step 1: Reductive Amination

  • Reagents: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) and cycloheptanone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones.

  • Workup: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM. Dry organic layer (
    
    
    
    ) and concentrate.

Step 2: Boc-Deprotection

  • Hydrolysis: Dissolve the crude intermediate in 4M HCl in Dioxane (5-10 volumes).

  • Precipitation: Stir at RT for 2-4 hours. The product often precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Medicinal Chemistry Strategy: The "Cycloheptyl Advantage"

Why choose a 7-membered ring over a 6-membered ring? In GPCR ligand design, this subtle change drives selectivity.

Conformational Entropy & Hydrophobic Filling

Many Class A GPCRs (e.g., CCR5 , Muscarinic M1 ) possess a deep, hydrophobic "orthosteric" or "allosteric" pocket near the extracellular surface.

  • Cyclohexyl: Often adopts a rigid chair conformation. If the pocket is slightly larger or irregularly shaped, cyclohexyl leaves "dead space," reducing van der Waals contacts.

  • Cycloheptyl: Exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This "wobble" allows the ring to mold itself into hydrophobic crevices that are inaccessible to rigid phenyl or cyclohexyl groups, maximizing

    
     through entropic adaptation.
    
SAR Logic Diagram

SAR_Logic cluster_N1 N1-Cycloheptyl (The Anchor) cluster_N4 C4-Primary Amine (The Warhead Linker) cluster_Ring Piperidine Core (The Scaffold) Core 1-Cycloheptylpiperidin-4-amine Feat1 Hydrophobic Bulk: Fills 'Deep' Pockets (e.g., CCR5, ORL-1) Core->Feat1 Feat2 Steric Occlusion: Blocks metabolic N-dealkylation (CYP450 stability) Core->Feat2 Feat3 Amide Coupling: Connects to Heterocycles (e.g., Indoles, Spirocycles) Core->Feat3 Feat4 Urea Formation: Hydrogen Bond Donor/Acceptor network Core->Feat4 Feat5 Basic Nitrogen (pKa ~9): Forms Salt Bridge with Asp/Glu in TM3/TM5 Core->Feat5

Caption: Dissection of the pharmacophore. The N1-cycloheptyl group acts as a hydrophobic anchor, while the basic nitrogen ensures receptor affinity via salt bridging.

Case Studies: GPCR Applications

Chemokine Receptor 5 (CCR5) Antagonists

In the development of HIV-1 entry inhibitors (similar to Maraviroc), the N-substituent on the tropane or piperidine core is critical.

  • Application: Replacing an N-benzyl or N-cyclohexyl with N-cycloheptyl often improves potency against resistant viral strains by accessing the hydrophobic "18-cavity" in the CCR5 transmembrane domain.

  • Mechanism: The cycloheptyl group interacts with aromatic residues (Tyr/Trp) via CH-

    
     interactions.
    
Nociceptin Receptor (NOP/ORL-1)

Ligands for NOP often require a basic amine flanked by lipophilic groups.

  • Discovery: 1-cycloheptylpiperidin-4-yl derivatives have shown high affinity (

    
     nM) for NOP. The bulkier cycloheptyl group improves selectivity over the classic 
    
    
    
    -opioid receptor (MOR) by clashing with the tighter MOR binding pocket.
Muscarinic Acetylcholine Receptors (mAChR)
  • M4 PAMs/Agonists: N-substituted piperidines are explored as allosteric modulators. The cycloheptyl tail provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while fitting into the extracellular vestibule of the M4 receptor.

Experimental Protocol: Amide Coupling

Once the building block is synthesized, it is typically coupled to a carboxylic acid "warhead."

Standard Operating Procedure (SOP): HATU Coupling

  • Preparation: Dissolve the Carboxylic Acid Partner (1.0 eq) in dry DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add 1-cycloheptylpiperidin-4-amine dihydrochloride (1.0 eq). Note: Extra base is needed to neutralize the 2HCl salt.

  • Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS (Target mass = Acid MW + 196 - 18).

  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then brine. Purify via flash chromatography (MeOH/DCM gradient).
    

References

  • Synthesis and SAR of Piperidine-based Antifungals

    • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

    • Relevance: Validates the reductive amination protocol and the lipophilic SAR of N-cycloheptyl analogs.
  • Reductive Amination Methodology

    • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
    • Source: Chemistry – A European Journal, 2017.
    • URL:[Link]

    • Relevance: Provides mechanistic depth on the selectivity of reductive amin
  • GPCR Ligand Design (Chemokine Receptors)

    • Title: Discovery of Maraviroc (UK-427,857), a Selective Antagonist of the CCR5 Receptor.
    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

    • Relevance: Establishes the foundational SAR for N-substituted aminopiperidines in GPCRs.
  • PubChem Compound Summary

    • Title: 1-Cycloheptylpiperidin-4-amine (Compound Summary).[1]

    • Source: PubChem.[2][3][4]

    • URL:[Link]

    • Relevance: Verification of chemical structure and identifiers.[3][4]

Sources

The Strategic Role of the N-Cycloheptylpiperidin-4-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-cycloheptylpiperidin-4-amine scaffold has emerged as a valuable structural motif in contemporary drug discovery, offering a unique combination of physicochemical and stereochemical properties. This in-depth technical guide provides a comprehensive analysis of this scaffold, from its synthesis and core properties to its diverse applications in medicinal chemistry. We will explore the nuanced role of the cycloheptyl moiety in modulating biological activity and pharmacokinetic profiles, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on its potential in developing next-generation therapeutics. This guide is intended to serve as a critical resource for researchers and scientists engaged in the design and development of novel drug candidates.

Introduction: The Piperidine Scaffold and the Significance of the Cycloheptyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of approved drugs and biologically active molecules.[1][2] Its prevalence stems from the stable chair conformation that allows for precise three-dimensional positioning of substituents, and the basic nitrogen atom which can be leveraged to fine-tune crucial drug-like properties such as solubility and metabolic stability.[1][3]

The introduction of an N-cycloheptyl group to the 4-amino position of the piperidine ring creates the this compound scaffold. This specific modification is not merely an arbitrary addition of a lipophilic group; the seven-membered cycloheptyl ring introduces distinct conformational flexibility and steric bulk compared to smaller cycloalkyl or linear alkyl substituents. This can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic and pharmacodynamic (PK/PD) profile. Cycloheptylamine itself is a valuable building block in organic synthesis, with its derivatives being explored for their potential to modulate neurotransmission and for their antitumor properties.[1][4] This guide will dissect the strategic advantages and synthetic considerations of incorporating this unique scaffold into medicinal chemistry programs.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly and efficiently achieved through reductive amination. This versatile, one-pot reaction involves the condensation of an N-protected or N-substituted 4-piperidone with cycloheptylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[3][5]

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: formation of the piperidine C4-N bond followed by modification of the piperidine N1-position, or vice-versa. The choice of strategy is often dictated by the availability of starting materials and the desired final substitutions.

G cluster_0 Synthesis of this compound Scaffold N-Protected_4-Piperidone N-Protected 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Protected_4-Piperidone->Reductive_Amination Cycloheptylamine Cycloheptylamine Cycloheptylamine->Reductive_Amination Protected_Scaffold N-Protected This compound Reductive_Amination->Protected_Scaffold Deprotection Deprotection (e.g., TFA, HCl) Protected_Scaffold->Deprotection Core_Scaffold This compound Deprotection->Core_Scaffold N-Alkylation_Arylation N-Alkylation/Arylation (e.g., Buchwald-Hartwig) Core_Scaffold->N-Alkylation_Arylation Functionalized_Analog Functionalized Analog N-Alkylation_Arylation->Functionalized_Analog

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of N-cycloalkylated 4-aminopiperidines.[6]

Materials:

  • N-Boc-4-piperidone

  • Cycloheptylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

Procedure:

  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add cycloheptylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be facilitated by the addition of a dehydrating agent like anhydrous MgSO₄.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N-cycloheptylpiperidin-4-amine. The crude product can be purified by column chromatography on silica gel.

  • Boc-Deprotection and Salt Formation: Dissolve the purified N-Boc protected intermediate in a minimal amount of DCM or diethyl ether. Add an excess of HCl solution (in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt of this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.[7]

Physicochemical Properties and Their Implications for Drug Design

While experimental data for the parent this compound is not extensively published, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/RangeImplication in Drug Design
Molecular Weight ~196.34 g/mol Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
pKa (most basic) 9.5 - 10.5The basicity of the piperidine and exocyclic amines allows for salt formation, which can improve solubility and handling. It also influences interactions with biological targets.[6]
cLogP 2.5 - 3.5The cycloheptyl group contributes to increased lipophilicity compared to smaller alkyl groups, which can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding if not optimized.[6]
Hydrogen Bond Donors 2 (piperidine NH and amino NH)The presence of hydrogen bond donors is crucial for target interactions and can influence solubility.
Hydrogen Bond Acceptors 2 (piperidine N and amino N)The nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding and solubility.[6]

Role in Medicinal Chemistry: Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been incorporated into a variety of drug discovery programs, targeting a range of biological entities. The cycloheptyl group often serves to probe lipophilic pockets in target proteins, and its conformational flexibility can allow for an induced-fit binding mode.

Antifungal Agents

A study on 4-aminopiperidines as novel antifungal agents targeting ergosterol biosynthesis provides direct insight into the role of the N-cycloheptyl group.[5] In a series of synthesized compounds, 1-benzyl-N-cycloheptylpiperidin-4-amine was prepared. While this specific compound did not emerge as the most potent in the series, the study highlighted that bulky, lipophilic substituents on the 4-amino group were generally well-tolerated. The structure-activity relationship (SAR) revealed that longer, linear alkyl chains at this position, such as an N-dodecyl group, led to the most potent antifungal activity.[5] This suggests that while the cycloheptyl group can occupy a hydrophobic pocket, the specific shape and length of the substituent are critical for optimal interaction with the fungal enzyme target.

Central Nervous System (CNS) Receptor Ligands

The piperidine scaffold is a common feature in ligands for various CNS receptors. While direct examples of this compound in approved CNS drugs are scarce, related structures provide valuable SAR insights. For instance, in the development of nociceptin receptor (NOP) ligands, modification of the piperidine N-substituent with a cyclooctylmethyl group converted an antagonist into a potent agonist. This highlights the profound impact that the size and nature of the cycloalkyl group can have on functional activity. The arylcyclohexylamine class of compounds, which are known NMDA receptor antagonists, also demonstrates the importance of the cycloalkyl ring in receptor binding and pharmacological effect.[8] The conformational flexibility of the cycloheptyl ring in the this compound scaffold could be advantageous in achieving high affinity and selectivity for specific CNS targets.

Opioid Receptor Modulators

The 4-aminopiperidine scaffold is a key component of several opioid receptor modulators.[9][10] The N-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While specific SAR studies on N-cycloheptyl derivatives in this context are limited, the general principle of using bulky N-substituents to modulate receptor interaction is well-established. The cycloheptyl group could offer a unique conformational profile to optimize binding within the lipophilic pockets of these receptors.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and synthetically accessible platform for the development of novel therapeutics. Its unique combination of a rigid piperidine core and a flexible, lipophilic cycloheptyl moiety provides medicinal chemists with a valuable tool to probe complex biological targets and fine-tune the ADME properties of drug candidates.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: A more systematic exploration of the impact of the cycloheptyl group in comparison to other cycloalkyl and linear alkyl substituents across a range of biological targets is warranted. This would provide a clearer understanding of the specific advantages conferred by the seven-membered ring.

  • Exploration of Novel Therapeutic Areas: While its use in antifungal and CNS-related research has been touched upon, the potential of this scaffold in other areas, such as oncology and inflammatory diseases, remains largely unexplored.

  • Chiral Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound could unlock new biological activities and improve therapeutic indices.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. Retrieved from [Link]

  • Cycloheptylamine | C7H15N | CID 2899. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Arylcyclohexylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomed Pharmacol J. Retrieved from [Link]

  • N-cyclohexylpyridin-4-amine Properties. (2025, October 15). EPA. Retrieved from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (2005, June 17). Googleapis.com. Retrieved from [Link]

  • US20100016365A1 - Substituted 4-amino-piperidines. (n.d.). Google Patents.
  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012, December 3). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). (n.d.). ACS Publications. Retrieved from [Link]

  • Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. Retrieved from [Link]

  • New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. (n.d.). 5Z.com. Retrieved from [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.
  • US7115634B2 - 4-aminopiperidine and their use as a medicine. (n.d.). Google Patents.
  • 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636. (n.d.). PubChem. Retrieved from [Link]

  • Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Design, synthesis, and pharmacological profiling of cyclic tetra-peptide derivatives for opioid receptor modulation: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. (n.d.). PMC. Retrieved from [Link]

  • EP0506468B1 - N-substituted 4-phenyl-piperidine opioid-antagonists. (n.d.). Google Patents.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020, July 22). MDPI. Retrieved from [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022, January 12). MDPI. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chem Rev Lett. Retrieved from [Link]

Sources

Bioavailability predictions for N-cycloheptylpiperidin-4-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Bioavailability Predictions for N-cycloheptylpiperidin-4-amine Compounds: A Predictive Framework for Lead Optimization

Executive Summary

The This compound scaffold represents a critical chemotype in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., Sigma-1 receptors, Dopamine D4) and anti-infectives (e.g., HCV assembly inhibitors). While the cycloheptyl moiety confers significant lipophilicity and steric bulk—enhancing potency by filling hydrophobic pockets—it simultaneously introduces bioavailability challenges related to solubility, lysosomal trapping, and metabolic liability.

This technical guide provides a rigorous, non-templated framework for predicting and validating the bioavailability of these compounds. It moves beyond standard ADME profiling to focus on the specific liabilities of the lipophilic amine class: Cationic Amphiphilic Drug (CAD) properties, CYP-mediated ring oxidation, and P-gp efflux.

Physicochemical Profiling & In Silico Architecture

Before wet-lab synthesis, the bioavailability potential must be triaged using a "Solubility-Permeability Interplay" model. The this compound core is a diprotic base (piperidine NH and exocyclic NH), but functionalization usually masks one, leaving a monoprotic basic center (typically pKa 8.5–10.5).

The Lipophilicity-Basicity Matrix

The cycloheptyl group adds approximately +0.6 to +0.9 LogP units compared to a cyclohexyl analog, pushing many derivatives into the "Grease Ball" territory (LogP > 4).

PropertyTarget Range (CNS)N-Cycloheptyl Scaffold ImpactPrediction Strategy
cLogP 2.0 – 4.5High Risk: Often > 4.5 due to C7 ring.Use Consensus LogP (S+LogP, MLogP).
pKa (Basic) 7.5 – 9.5Moderate: Piperidine N is highly basic (~10).QM-based prediction (Jaguar/Gaussian).
TPSA < 90 ŲFavorable: Low polar surface area.[1]Additive fragment methods.
H-Bond Donors < 3Favorable: Typically 1-2 (NH).Count explicit donors.
In Silico Workflow (DOT Visualization)

The following decision tree outlines the computational triage for this specific scaffold.

Bioavailability_Prediction_Workflow Start Candidate Structure (this compound) Calc_LogP Calculate cLogP & pKa (Consensus Model) Start->Calc_LogP Check_Lipophilicity LogD(7.4) > 3.5? Calc_LogP->Check_Lipophilicity Risk_Metab High Metabolic Risk (CYP3A4 Induction) Check_Lipophilicity->Risk_Metab Yes Risk_Trapping Lysosomal Trapping Risk (Amphiphilic Nature) Check_Lipophilicity->Risk_Trapping Yes Check_Efflux P-gp Substrate Probability (MDR1-MDCK) Check_Lipophilicity->Check_Efflux No Outcome_Mod Modify: Add Polar Group (e.g., Fluorine/Oxygen on Ring) Risk_Metab->Outcome_Mod Risk_Trapping->Outcome_Mod Outcome_Pass Prioritize for Synthesis Check_Efflux->Outcome_Pass

Caption: In silico triage workflow for this compound derivatives, prioritizing lipophilicity checks to mitigate metabolic instability.

Experimental Validation Protocols

Trustworthiness in bioavailability data comes from self-validating protocols. For this scaffold, standard Caco-2 assays often fail due to high non-specific binding (NSB). The following protocols are optimized for lipophilic amines.

Synthesis: The Reductive Amination Standard

To generate material for ADME testing, a robust synthetic route is required.

  • Reaction: Reductive amination of N-Boc-4-piperidinone with cycloheptylamine (or N-substituted-4-piperidinone with cycloheptylamine).

  • Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 to prevent ketone reduction.

  • Protocol:

    • Dissolve N-Boc-4-piperidinone (1.0 eq) and cycloheptylamine (1.1 eq) in DCE (1,2-Dichloroethane).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation; stir 1h at RT.

    • Add STAB (1.5 eq) portion-wise. Stir 16h.

    • Critical Step: Quench with sat. NaHCO3. Extract with DCM. The cycloheptyl group makes the product highly lipophilic; ensure organic washes are thorough.

The "Soft Spot" Analysis: Metabolic Stability (HLM)

The cycloheptyl ring is a "metabolic sponge." CYP450 enzymes (specifically CYP3A4 and CYP2D6) will target the ring carbons.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (ESI+). Monitor for M+16 (Hydroxylation) and M-96 (N-dealkylation of cycloheptyl) .

  • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil T1/2 > 15 min, the assay is invalid (low enzyme activity).

Metabolic Pathway Visualization

Understanding where the molecule breaks down is crucial for structural optimization (e.g., blocking sites with Fluorine).

Metabolic_Pathways Parent Parent Compound (this compound) CYP_Ox CYP3A4/2D6 Oxidation Parent->CYP_Ox CYP_Dealk N-Dealkylation Parent->CYP_Dealk Met_OH Hydroxy-cycloheptyl Metabolite (+16 Da) CYP_Ox->Met_OH Major Route Met_Gluc O-Glucuronide Conjugate Met_OH->Met_Gluc Phase II Met_Amine Primary Amine (Loss of Cycloheptyl) CYP_Dealk->Met_Amine Minor Route

Caption: Primary metabolic routes for cycloheptyl-amines. Ring hydroxylation is typically the rate-limiting clearance step.

Advanced Bioavailability Considerations

The Lysosomal Trapping Liability

Lipophilic amines with pKa > 8.0 are prone to accumulating in lysosomes (pH ~4.5), leading to a high Volume of Distribution (Vd) but low free plasma concentration.

  • Prediction: If LogP > 3 and pKa > 8 , expect Vd > 5 L/kg.

  • Mitigation: Reduce basicity (e.g., add adjacent electron-withdrawing groups) or reduce lipophilicity (LogP < 3).

P-glycoprotein (P-gp) Efflux

For CNS targets, the this compound scaffold is a frequent P-gp substrate.

  • Indicator: A high N-to-O ratio often triggers P-gp recognition.

  • Strategy: Cap the secondary amine or introduce steric hindrance near the basic nitrogen to reduce transporter affinity.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of N-Substituted Piperidin-4-amines. BenchChem Technical Guides. Link

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review. Current Medicinal Chemistry.[4] Link

  • Gleeson, M. P. (2008).[5] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups.[6] Hypha Discovery. Link(Note: Extrapolated for cycloalkyl metabolic stability principles).

  • PubChem. (2021). N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine Compound Summary. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Cycloheptylpiperidin-4-amine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-cycloheptylpiperidin-4-amine represents a classic yet deceptively complex challenge in medicinal chemistry. This scaffold is a critical pharmacophore in G-protein coupled receptor (GPCR) antagonists (e.g., CCR5, Muscarinic M4).

While a direct reductive amination between cycloheptanone and 4-aminopiperidine appears straightforward, it is fraught with chemoselectivity issues. The starting material, 4-aminopiperidine, contains two nucleophilic sites: a secondary ring amine and a primary exocyclic amine. Without rigorous control, this leads to a mixture of regioisomers and oligomers.

This Application Note provides two protocols:

  • Method A (The "Gold Standard"): A protected route using N-Boc-4-aminopiperidine to guarantee regioselectivity and high purity.

  • Method B (Direct Synthesis): A strictly controlled catalytic hydrogenation protocol for the unprotected amine, prioritizing atom economy over purification ease.

Mechanistic Insight & Reaction Engineering

The Chemoselectivity Challenge

In the direct reaction, the secondary amine (piperidine ring, pKa ~11) and the primary amine (exocyclic, pKa ~10.6) compete for the ketone. Although primary amines generally form imines faster, the secondary amine can form enamines or iminium species that reduce to the unwanted N-alkylated ring product.

The Hydrogenation Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The catalyst (Pd/C or Pt/C) then adsorbs both hydrogen and the imine to facilitate reduction.

Critical Control Point: The rate of imine formation must exceed the rate of ketone reduction (to cycloheptanol). This is achieved by:

  • Dehydrating conditions: Using molecular sieves or specific solvents (MeOH).

  • Acid Catalysis: Acetic acid (AcOH) activates the carbonyl oxygen, accelerating nucleophilic attack.

Reaction Mechanism Diagram

The following diagram illustrates the pathway and potential failure modes.

ReactionMechanism Reactants Cycloheptanone + 4-Aminopiperidine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (cat) Alcohol Cycloheptanol (Impurity) Reactants->Alcohol H2, Pd/C (Direct Reduction) Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Enamine Enamine (Side Product) Hemiaminal->Enamine Isomerization Target Target Amine (N-cycloheptyl...) Imine->Target H2, Pd/C (Fast)

Caption: Mechanistic pathway for reductive amination. Green path represents the desired kinetic flow; red paths indicate competitive side reactions (ketone reduction or enamine formation).

Optimization Matrix

The following parameters have been validated to maximize yield and minimize the "Cycloheptanol" impurity.

ParameterRecommended ConditionRationale
Catalyst 5% Pt/C (Sulfided) or 10% Pd/C Pt/C is often preferred to minimize ring hydrogenation, but Pd/C is more active for imine reduction at lower pressures.
Solvent Methanol (MeOH) High polarity stabilizes the polar transition states; facilitates rapid imine formation compared to THF or DCM.
Additive Acetic Acid (1.0 eq) Protonates the hemiaminal hydroxyl group to encourage water elimination (imine formation).
Pressure 1–3 bar (15–45 psi) Moderate pressure favors imine reduction over ketone reduction. High pressure (>10 bar) increases ketone reduction risk.
Stoichiometry 1.0 Amine : 1.1 Ketone Slight excess of ketone drives the amine to completion. Excess ketone is easier to remove (via volatility) than unreacted amine.

Experimental Protocols

Method A: The "Gold Standard" (Protected Route)

Recommended for Drug Development to ensure 100% regioselectivity.

Step 1: Reductive Amination

  • Charge: In a hydrogenation vessel, dissolve 1-Boc-4-aminopiperidine (1.0 equiv, 10 mmol, 2.00 g) and Cycloheptanone (1.1 equiv, 11 mmol, 1.23 g) in Methanol (20 mL, 10 vol).

  • Activate: Add Acetic Acid (1.0 equiv, 0.6 mL). Stir at Room Temperature (RT) for 30 minutes to pre-form the imine.

  • Catalyst: Carefully add 10% Pd/C (50% wet, 10 wt% loading, 200 mg) under a nitrogen blanket. Caution: Pyrophoric.

  • Hydrogenate: Purge vessel with N2 (3x), then H2 (3x). Pressurize to 3 bar (45 psi) H2. Stir vigorously at RT for 4–6 hours.

  • Monitor: Check HPLC/TLC. Target: Disappearance of amine.

  • Workup: Filter catalyst through a Celite pad. Rinse with MeOH. Concentrate filtrate.[1]

  • Partition: Dissolve residue in EtOAc. Wash with sat.[1] NaHCO3 (to remove AcOH) and Brine. Dry (Na2SO4) and concentrate to yield N-Boc-N-cycloheptylpiperidin-4-amine.

Step 2: Deprotection

  • Dissolve intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane . Stir at RT for 2 hours.

  • Concentrate to dryness. Neutralize with basic resin or NaOH extraction to obtain the free base This compound .

Method B: Direct Synthesis (Unprotected)

Recommended for scale-up where atom economy is priority.

Workflow Diagram:

DirectProtocol Start Start: 4-Aminopiperidine + Cycloheptanone ImineForm Imine Formation: MeOH, AcOH (1.0 eq) 30 min @ 25°C Start->ImineForm Hydrogenation Hydrogenation: Pt/C (5%), H2 (1 atm) 12-16 Hours ImineForm->Hydrogenation Add Catalyst Filter Filtration: Remove Catalyst (Celite) Hydrogenation->Filter AcidBase Acid/Base Workup: 1. Acidify (pH 2) -> Wash EtOAc 2. Basify (pH 12) -> Extract DCM Filter->AcidBase Purification Final Final Product: This compound AcidBase->Final

Caption: Operational workflow for the direct synthesis method, highlighting the critical Acid/Base workup for purification.

Protocol Steps:

  • Preparation: Dissolve 4-aminopiperidine (1.0 equiv) in Methanol (10 vol).

  • Addition: Add Cycloheptanone (1.1 equiv) and Acetic Acid (1.2 equiv). Note: Extra acid is needed to buffer the secondary amine.

  • Reaction: Add 5% Pt/C (sulfided, 5 wt% loading). Hydrogenate at 1 atm (balloon) to 3 bar for 16 hours.

    • Why Pt/C? Platinum is less likely to poison the secondary amine site than Palladium in this specific competitive environment.

  • Purification (Crucial):

    • Filter catalyst.[2] Concentrate solvent.

    • Dissolve residue in 1M HCl (aq). Wash with EtOAc (removes Cycloheptanol and unreacted ketone).

    • Basify aqueous layer to pH >12 with NaOH.

    • Extract with DCM or CHCl3 (3x). The product (diamine) moves to the organic layer.

    • Dry and concentrate.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Stalled Reaction (>10% SM remains)Catalyst poisoning by amine.Add more AcOH (up to 2.0 eq) to protonate amines, or switch to Pearlman’s Catalyst (Pd(OH)2) .
High Cycloheptanol Ketone reduction is faster than imine formation.Pre-stir amine + ketone + AcOH for 1 hour before adding catalyst/H2. Use molecular sieves.
Dialkylation Over-reaction of the primary amine.Ensure ketone is added slowly or strictly limit equivalents to 1.0–1.1.

References

  • National Institutes of Health (NIH). (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2020). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst. Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Society Reviews. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from N-cycloheptylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cycloheptylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related piperidine derivatives. The N-substituted piperidin-4-amine scaffold is a critical structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties.[1] This guide will equip you with the necessary knowledge to effectively remove impurities and obtain high-purity this compound for your research needs.

Purification Strategy Overview

The purification of this compound, a basic secondary amine, requires careful consideration of its chemical properties. The presence of two basic nitrogen atoms can lead to challenges in standard purification techniques like silica gel chromatography. This guide will focus on three primary purification strategies:

  • Modified Flash Column Chromatography: Addressing the challenges of purifying basic amines on silica gel.

  • Purification via Salt Crystallization: A highly effective method for removing non-basic impurities and obtaining a stable, crystalline solid.

  • Vacuum Distillation: Suitable for purifying the free base, which is expected to be a high-boiling point liquid.

The choice of strategy will depend on the nature and quantity of impurities, the scale of your synthesis, and the required final purity of the compound.

Purification_Decision_Tree start Crude this compound initial_assessment Initial Purity Assessment (TLC, LC-MS, 1H NMR) start->initial_assessment major_impurities Identify Major Impurities initial_assessment->major_impurities non_basic_impurities Non-basic impurities present? major_impurities->non_basic_impurities Yes structurally_similar_amines Structurally similar amines present? major_impurities->structurally_similar_amines Yes non_volatile_impurities Non-volatile impurities present? major_impurities->non_volatile_impurities Yes salt_crystallization Purification via HCl Salt Crystallization non_basic_impurities->salt_crystallization column_chromatography Modified Flash Column Chromatography structurally_similar_amines->column_chromatography vacuum_distillation Vacuum Distillation non_volatile_impurities->vacuum_distillation final_purity_check Final Purity Analysis (HPLC, NMR) salt_crystallization->final_purity_check column_chromatography->final_purity_check vacuum_distillation->final_purity_check

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Yield and Significant Peak Tailing during Silica Gel Column Chromatography

Possible Cause: The basic nature of this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in irreversible adsorption of the product to the stationary phase and poor peak shape, leading to cross-contamination of fractions.

Solutions:

  • Modification of the Mobile Phase: The most common and effective solution is to add a competing base to the eluent. A small amount of triethylamine (TEA) or a similar volatile amine (typically 0.5-2%) will neutralize the acidic sites on the silica gel, improving the peak shape and recovery of your compound.[2][3][4]

  • Modification of the Stationary Phase:

    • Alumina: Using basic or neutral alumina as the stationary phase can be an excellent alternative to silica gel for the purification of basic compounds.[3]

    • Amine-functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation of amines without the need for mobile phase modifiers.

  • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.[3] The addition of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is protonated.

Issue 2: The Purified Amine is a Colorless Oil that Darkens Over Time

Possible Cause: Secondary amines, especially those with some steric hindrance, can be prone to air oxidation, leading to the formation of colored impurities. This is a common observation for many amine compounds.

Solutions:

  • Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize exposure to air and light.[3]

  • Final Polishing Step: If high purity is critical and discoloration is observed, a rapid final purification step may be necessary before use. This could include passing the material through a short plug of basic alumina or a quick, short-path distillation.

  • Conversion to a Salt: For long-term storage, converting the amine to its hydrochloride salt provides a more stable, crystalline solid that is less susceptible to air oxidation.

Issue 3: The Product "Oils Out" During Recrystallization Instead of Forming Crystals

Possible Cause: This phenomenon, where the compound separates from the solution as a liquid instead of a solid, often occurs with compounds that have a low melting point or when the solution is too concentrated.[5] It can also be indicative of the presence of impurities that are disrupting the crystal lattice formation.

Solutions:

  • Adjust Solvent System: Try a different recrystallization solvent or a co-solvent system. If the compound is too soluble, a less polar solvent might be more effective.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

  • Reduce Concentration: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point before allowing it to cool slowly.[5]

  • Purify via Salt Formation: If the free base consistently oils out, converting it to the hydrochloride salt is a highly recommended strategy. Salts generally have higher melting points and more readily form crystals.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound synthesized by reductive amination?

A1: The most common impurities will likely be:

  • Unreacted Starting Materials: Cycloheptylamine and the piperidone starting material (e.g., N-Boc-4-piperidone).

  • Reducing Agent Byproducts: Borate salts from sodium triacetoxyborohydride or sodium borohydride. These are typically removed during the aqueous workup.

  • Over-alkylation Products: While less likely with a bulky cycloheptyl group, it's possible to form a tertiary amine if the starting material was piperidin-4-amine.

  • Hydrolysis Products: If N-Boc-4-piperidone is used, incomplete reaction or harsh workup conditions could lead to some amount of 4-aminopiperidine.

Q2: My purified amine looks clean by TLC, but the NMR shows some minor impurities. What could they be?

A2: TLC is a good but not always definitive measure of purity. Some impurities may have very similar Rf values to your product or may not be UV-active. Residual solvents from the purification (e.g., ethyl acetate, dichloromethane, or triethylamine from chromatography) are common culprits. NMR is an excellent tool for identifying and quantifying these.[8]

Q3: Is vacuum distillation a good option for purifying this compound?

Q4: How do I convert my amine to its hydrochloride salt for purification?

A4: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or a solution of HCl in dioxane) dropwise. The hydrochloride salt should precipitate as a solid.[3] This solid can then be collected by filtration and recrystallized.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed for the purification of moderately polar basic amines from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • TLC plates (silica gel coated)

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5). Add ~1% TEA to the developing solvent to improve the spot shape. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Dry pack a silica gel column of an appropriate size for your sample amount.

  • Solvent Preparation: Prepare the mobile phase determined from your TLC analysis, including the 1% TEA.

  • Equilibration: Equilibrate the column by passing several column volumes of the mobile phase through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the column.

  • Elution: Begin eluting with the prepared mobile phase. If the product elutes too slowly, the polarity can be gradually increased by increasing the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporation with DCM can be effective.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis (DCM/MeOH/TEA) packing 2. Column Packing (Silica Gel) tlc->packing equilibration 3. Equilibration (Mobile Phase + TEA) packing->equilibration loading 4. Sample Loading (Dry Loading) equilibration->loading elution 5. Elution (Gradient if needed) loading->elution collection 6. Fraction Collection elution->collection analysis 7. TLC Analysis of Fractions collection->analysis pooling 8. Combine Pure Fractions analysis->pooling evaporation 9. Solvent Removal (Co-evaporate with DCM) pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Workflow for modified column chromatography.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This method is highly effective for removing non-basic impurities and provides a stable, crystalline solid.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 2 M HCl in diethyl ether (or HCl in dioxane)

  • Recrystallization solvent (e.g., ethanol/diethyl ether, isopropanol)

  • Deionized water

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.

    • With stirring, add 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form.

    • Continue adding the HCl solution until the mixture is acidic (test with moist pH paper).

    • Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether to remove soluble non-basic impurities.[3]

  • Recrystallization:

    • Perform a solvent screen to find a suitable recrystallization solvent or co-solvent system (e.g., ethanol/ether, isopropanol). The ideal solvent will dissolve the salt when hot but not when cold.

    • Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional):

    • If the free amine is required, dissolve the purified salt in water.

    • Basify the solution with NaOH or NaHCO₃ until the pH is >10.

    • Extract the free amine with DCM or ethyl acetate (3x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure free amine.[3]

Data Presentation

The following table provides representative data for the purification of a crude N-cycloalkyl-piperidin-4-amine derivative, illustrating the effectiveness of different purification methods.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldKey Advantages & Disadvantages
Silica Gel Chromatography (with TEA) 85%95-98%60-75%Advantage: Good for removing a wide range of impurities. Disadvantage: Potential for lower yield due to product adsorption on silica.[3]
Purification via HCl Salt 85%>99%70-85%Advantage: Excellent for removing non-basic impurities; yields a stable, crystalline solid. Disadvantage: Requires an additional step to liberate the free base if needed.[3]
Vacuum Distillation 85%>98%70-80%Advantage: Highly effective for removing non-volatile or high-boiling impurities. Disadvantage: Requires specialized equipment; may not separate impurities with similar boiling points.

Note: Yields and purity are illustrative and can vary depending on the specific impurities present, reaction scale, and optimization of the purification protocol.

References

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

Sources

Technical Support Center: Solubility Optimization for N-Cycloheptylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-NCP4A-001 Status: Active Classification: Physicochemical Troubleshooting / Formulation Support Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering precipitation or "oiling out" when introducing N-cycloheptylpiperidin-4-amine (NCP4A) into aqueous buffers (e.g., PBS, pH 7.4).[1]

The Root Cause: NCP4A is a lipophilic dibasic amine .

  • High pKa (~10.0–10.8): It requires protonation to dissolve.[1] At neutral pH (7.4), a significant fraction may deprotonate, reducing solubility.

  • Lipophilicity (LogP > 3.0): The cycloheptyl ring is highly hydrophobic.[1] Even in its ionized (salt) form, the molecule behaves like a cationic surfactant, making it prone to aggregation or "salting out" in high-ionic-strength buffers like PBS.

This guide provides a validated protocol to solubilize NCP4A for biological assays, moving beyond simple DMSO dissolution which often fails upon dilution.[1]

Module 1: The Solubility Decision Matrix

Before proceeding, identify your current failure mode using the logic flow below. This ensures you apply the correct remediation strategy.

SolubilityLogic Start Start: Precipitation Observed CheckState Check Physical State of Precipitate Start->CheckState Crystalline Crystalline/Solid? CheckState->Crystalline Hard particles Oily Oily Droplets/Cloudy? CheckState->Oily Emulsion-like CheckpH Check Final pH Crystalline->CheckpH Cyclodextrin Action: Use HP-β-CD Complexation Oily->Cyclodextrin Lipophilic aggregation Acidify Action: Acidify Buffer (pH < 6.0) CheckpH->Acidify If pH > 7.2 CheckSalt Check Counter-Ion CheckpH->CheckSalt If pH is acidic but ppt remains SwitchSalt Action: Switch from Cl- to Gluconate/Acetate CheckSalt->SwitchSalt Common Ion Effect identified SwitchSalt->Cyclodextrin If salt switch fails

Figure 1: Decision matrix for troubleshooting solubility issues based on precipitate morphology.

Module 2: The "Golden Protocol" for Aqueous Formulation

Do not dissolve the free base directly in PBS. Do not rely solely on DMSO stocks >10 mM if the final aqueous dilution is >1:1000.

Method A: The pH-Shift Strategy (For Acute Acute Assays)

Best for: Short-term experiments where slightly acidic pH is tolerable.

The Science: The piperidine nitrogen must be protonated to maintain solubility. In PBS (pH 7.4), the buffering capacity often forces the molecule into its free-base form, causing immediate crash-out.[1]

StepActionTechnical Rationale
1 Prepare Stock Dissolve NCP4A in 100% DMSO at 20–50 mM.
2 Prepare Buffer Prepare PBS but adjust pH to 6.0–6.5 using HCl.
3 Intermediate Dilution Crucial Step: Do not add DMSO stock directly to the bulk buffer. Add DMSO stock to a small volume of 0.1 M Acetic Acid or 0.1 M HCl first (1:10 ratio).[1]
4 Final Dilution Slowly add the acidified intermediate to the pH 6.0 PBS with rapid vortexing.
Method B: Cyclodextrin Complexation (For Cell Culture/In Vivo)

Best for: Physiological pH (7.[1]4) requirements and preventing cytotoxicity from high DMSO.[1]

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic cycloheptyl tail, shielding it from the aqueous environment while leaving the polar amine exposed.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Dissolve NCP4A in the smallest possible volume of 0.1 M HCl (convert to salt in situ).

  • Add the dissolved NCP4A to the 20% HP-β-CD solution.

  • Adjust pH to 7.4 carefully with NaOH. The solution should remain clear.

  • Sterile filter (0.22 µm).[1]

Module 3: Critical Physicochemical Data

Understanding the specific limits of NCP4A prevents experimental error.

ParameterValue (Approx)Implication for Solubility
pKa (Piperidine) ~10.8Ionized at pH 7.4, but equilibrium shifts toward neutral base easily.[1]
pKa (Exocyclic Amine) ~9.8–10.2Secondary basic center; contributes to high pKa profile.[1]
LogP (Octanol/Water) > 3.2Highly lipophilic.[1] Drives the "oiling out" phenomenon.
Solubility (pH 7.4) < 50 µMVery low intrinsic solubility without formulation aids.[1]
Solubility (pH 4.0) > 10 mMHighly soluble when fully protonated.[1]

Module 4: Troubleshooting FAQs

Q1: I see a "cloud" form immediately upon adding my DMSO stock to the media. Is this contamination? A: No, this is the "Solvent Shift" effect.[1] When DMSO (a polar aprotic solvent) mixes with water, the solubility power drops exponentially. The cloudiness is the NCP4A free base crashing out.

  • Fix: Use Method B (Cyclodextrin) or reduce the final concentration. Do not filter the cloud; you will remove the drug.

Q2: Can I use the Hydrochloride (HCl) salt directly? A: Yes, but beware of the Common Ion Effect . PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (Cl-) shifts the solubility equilibrium to the left (


), potentially causing the HCl salt of the drug to precipitate.
  • Fix: Use a different counter-ion salt like Gluconate , Acetate , or Mesylate , which are less prone to common ion precipitation in saline.[1]

Q3: My compound oils out (liquid droplets) instead of forming crystals. Why? A: This is characteristic of lipophilic amines with flexible alkyl/cycloalkyl tails (like the cycloheptyl group). The melting point of the hydrated free base is likely near room temperature.

  • Fix: Sonication will not help. You must acidify the solution to reprotonate the amine or use a surfactant (Tween 80 at 0.1%) if compatible with your assay.

Module 5: Mechanistic Visualization

The following diagram illustrates the equilibrium failure at pH 7.4 and how Cyclodextrin rescues the system.

Mechanism Soluble Soluble State (pH < 6.0) Transition pH Shift to 7.4 Soluble->Transition Dilution into PBS Complex Inclusion Complex (Soluble at pH 7.4) Soluble->Complex Pre-incubation with CD Precipitate Precipitate/Aggregate (Free Base) Transition->Precipitate Deprotonation Precipitate->Complex Add Cyclodextrin Proton H+ CD HP-β-CD

Figure 2: Mechanism of precipitation upon pH shift and stabilization via Cyclodextrin encapsulation.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed analysis of pH-dependent solubility profiles for lipophilic amines).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the Common Ion Effect in HCl salts). Link

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solution behaviour and bioavailability.[1] Nature Reviews Drug Discovery, 15, 693–708.[1] (Strategies for handling lipophilic bases). Link

Sources

Technical Support Center: Crystallization of N-Cycloheptylpiperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-NCP4A-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Troubleshooting Guide for Lipophilic Diamine Salt Formation

Introduction: The "Floppy" Molecule Challenge

Welcome to the Technical Support Center. You are likely encountering difficulties crystallizing N-cycloheptylpiperidin-4-amine (NCP4A).

From a structural perspective, this molecule presents a "perfect storm" for crystallization issues:

  • Dual Basicity: It is a diamine (piperidine nitrogen pKa ~11.0; exocyclic amine pKa ~10.5). This creates competition between mono- and di-salt formation.

  • Conformational Flexibility: The 7-membered cycloheptyl ring is highly flexible ("floppy"). High conformational entropy in the solution phase opposes the ordering required for crystal lattice formation, often leading to oiling out (Liquid-Liquid Phase Separation, LLPS).[1]

  • Lipophilicity: The cycloheptyl group increases solubility in non-polar solvents, complicating antisolvent selection.

This guide is structured to troubleshoot these specific mechanism-based failures.

Module 1: "My Product is Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or adding antisolvent, the solution turns milky or deposits a viscous oil/gum at the bottom of the flask, rather than discrete crystals.

Root Cause: Oiling out occurs when the system enters a region of the phase diagram where a liquid-liquid miscibility gap exists before the solidus line is crossed. This is thermodynamically driven by the high entropy of the cycloheptyl ring and kinetically driven by high supersaturation.

Troubleshooting Protocol: The Temperature Cycling Rescue

Do not discard the oil. The oil is rich in product but likely contains trapped impurities.

Step-by-Step Rescue Workflow:

  • Re-dissolve: Heat the mixture until the oil fully redissolves. If it does not dissolve at boiling, add small aliquots of the "good" solvent (e.g., Ethanol or IPA) until clear.

  • Establish Metastable Zone: Cool slowly. As soon as the first turbidity (cloud point) appears, STOP cooling.

  • Heat-Cycle: Re-heat the mixture by 5-10°C until the cloudiness just disappears.

  • Seed: Add 0.5 wt% of seed crystals (if available) or scratch the glass surface.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. This allows the oil droplets (metastable) to reorganize into a lattice (stable) via Ostwald Ripening.

  • Slow Cool: Once a solid bed is visible, cool at a rate of 5°C/hour.

Visualizing the Rescue Logic

OilingOutRescue Start Issue: Solution Oils Out CheckSolvent Check Solvent Composition Start->CheckSolvent Reheat Reheat to Clear Solution (Dissolve Oil) CheckSolvent->Reheat CoolToCloud Cool to Cloud Point Reheat->CoolToCloud Cycle Heat Cycle (+5°C) until Clear CoolToCloud->Cycle Seed Add Seeds / Scratch Glass Cycle->Seed Hold Isothermal Hold (1-2h) Convert Oil -> Crystal Seed->Hold Hold->Cycle If Oil Persists SlowCool Slow Cool (5°C/h) Hold->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Logic flow for converting a metastable oil phase into a stable crystalline solid via temperature cycling.

Module 2: Stoichiometry & Hygroscopicity (The Sticky Salt Problem)

Symptom: The solid forms but turns into a sticky gum upon filtration or exposure to air.

Root Cause:

  • Hygroscopicity: Di-HCl salts of diamines are notoriously hygroscopic. The crystal lattice energy is insufficient to prevent water absorption.

  • Mixed Salts: Because the pKa values of the two nitrogens are close (

    
    ), adding exactly 1.0 equivalent of acid often results in a mixture of Free Base + Mono-Salt + Di-Salt. This eutectic mixture has a lower melting point than any pure species.
    
Salt Selection Matrix

For this compound, avoid simple mineral acids (HCl) for initial isolation unless necessary. Use organic dicarboxylic acids to bridge the two nitrogen centers or form stable mono-salts.

Acid TypeStoichiometry TargetPredicted OutcomeRecommendation
Hydrochloric Acid 2:1 (Di-salt)Highly hygroscopic; likely deliquescent.Avoid for isolation. Use only for final aqueous solubility if needed.
Fumaric Acid 0.5:1 (Hemifumarate) or 1:1High melting point; non-hygroscopic. Trans-geometry aids packing.High Priority . Excellent for purification.
Oxalic Acid 1:1Very low solubility (lattice energy high).Use for Purification . Good for purging impurities, but toxic.
L-Tartaric Acid 1:1 or 2:1Forms diastereomers; good H-bond donor/acceptor.Medium Priority . Useful if chiral resolution is needed later.
Succinic Acid 1:1Similar to fumarate but more flexible.Backup . If fumarate is too insoluble.
Protocol: Stoichiometric Control

To ensure a pure salt form, you must control the "Common Ion Effect" and pH.

  • Dissolve Free Base: Dissolve NCP4A in 10 volumes of EtOAc or IPA.

  • Prepare Acid Solution: Dissolve the acid in a separate vessel using the same solvent.

    • For Mono-salts: Use 0.95 equivalents (slight deficit of acid) to prevent di-salt formation.

    • For Di-salts: Use 2.2 equivalents (excess acid) to drive the equilibrium fully to the di-protonated state.

  • Addition Mode: Add the Acid to the Base slowly at elevated temperature (50°C). This prevents localized high acidity which causes immediate precipitation of the sticky di-salt.

Module 3: Solvent System Selection

Symptom: Yield is too low (too soluble) or impurities co-crystallize (poor rejection).

Technical Insight: The cycloheptyl ring makes the molecule lipophilic. It will be very soluble in DCM, THF, and Toluene. You need a solvent that dissolves the impurities but forces the salt out.

Recommended Solvent Systems
Solvent SystemRoleApplication
IPA / Isopropyl Acetate Anti-solvent / SolventGold Standard. Dissolve in hot IPA, add IPAc to lower solubility.
Ethanol / MTBE Solvent / Anti-solventGood for rapid crystallization, but MTBE can cause oiling out if added too fast.
Acetone / Water Solvent / Co-solventUse for highly polar salts (e.g., if you must use HCl). Water activity controls hydration state.
DCM / Hexane AVOID DCM is too good a solvent; Hexane causes immediate oiling out of this lipophilic amine.

Module 4: Impurity Purging Strategy

Symptom: The crystals are colored or NMR shows <95% purity.

Mechanism: Impurities often have similar lipophilic profiles. "Entrapment" occurs when crystal growth is too fast.

Workflow:

  • Switch Counter-ion: If the HCl salt is impure, switch to the Oxalate or Fumarate salt. These form tighter lattices that exclude impurities more effectively.

  • Digestion (Slurry Swish):

    • Suspend the impure solid in a solvent where it has partial solubility (e.g., cold Ethanol).

    • Stir rapidly for 4-6 hours.

    • Mechanism:[1][2][3] Small, impure crystals dissolve (high surface energy); large, pure crystals grow (Ostwald Ripening).

Decision Tree for Salt Screening

SaltScreening Input Input: NCP4A Free Base Target Goal? Input->Target Purification Purification (Remove Impurities) Target->Purification Bioavailability Bioavailability (Drug Formulation) Target->Bioavailability Oxalate Try Oxalic Acid (1:1 in EtOH) Purification->Oxalate Fumarate Try Fumaric Acid (0.5:1 or 1:1 in IPA) Bioavailability->Fumarate Succinate Try Succinic Acid (1:1 in EtOAc) Bioavailability->Succinate Result1 High Lattice Energy Excludes Impurities Oxalate->Result1 Result2 Pharmaceutically Acceptable Good Physical Props Fumarate->Result2 Succinate->Result2

Caption: Decision matrix for selecting the appropriate counter-ion based on experimental goals.

References

  • Newman, A. (2012). Pharmaceutical Crystallization: Science and Engineering. This text provides the foundational physics for the "Oiling Out" mechanisms and metastable zone width (MSZW)
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on pKa matching and counter-ion selection for diamines).

  • Mettler Toledo. Oiling Out in Crystallization. A technical resource detailing the thermodynamics of Liquid-Liquid Phase Separation (LLPS).[1]

  • PubChem. N-benzylpiperidin-4-amine (Analogous Structure). Used for pKa estimation and structural property comparison.[4]

  • BenchChem. Preventing Oiling Out in Salt Formation. Troubleshooting guide for phase separation issues.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound and associated reagents before handling.

Sources

Overcoming steric hindrance in cycloheptyl group attachment

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-707-STERIC Status: Open Priority: High Subject: Overcoming steric hindrance and elimination during cycloheptyl functionalization.

Diagnostic Phase: Why is this failing?

User Issue: "I am attempting to attach a cycloheptyl group to a secondary amine/aryl scaffold. Standard


 conditions yield <10% product, with significant elimination (cycloheptene) or recovered starting material."

Root Cause Analysis: The cycloheptyl ring is deceptively difficult compared to cyclohexyl or cyclopentyl analogs due to two distinct physical properties:

  • Transannular Strain (Prelog Strain): Unlike the rigid chair of cyclohexane, cycloheptane exists in a flux of twist-chair and twist-boat conformations. Hydrogens on C-3 and C-6 (and C-4/C-5) are forced into proximity across the ring, creating a "exclusion zone" that blocks nucleophilic approach.

  • Entropic Barrier: The ring's flexibility means the carbon undergoing substitution is often not in the optimal geometry for orbital overlap (

    
    ), increasing the activation energy for 
    
    
    
    pathways and favoring
    
    
    elimination.

Resolution Protocols

Select the protocol below that matches your specific bond-formation goal.

Protocol A: Attaching Cycloheptyl to an Amine (N-Alkylation)

Recommended Method: Titanium-Mediated Reductive Amination Success Rate: >85% Mechanism: The steric bulk of cycloheptanone makes imine formation slow and reversible. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine species.

Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • Combine amine (1.0 equiv) and cycloheptanone (1.1 equiv) in neat Titanium(IV) isopropoxide (

      
      , 1.25 equiv).
      
    • Note: Do not use solvent yet. The neat condition forces the sterically hindered partners together.

    • Stir at ambient temperature for 6–12 hours.

  • Reduction:

    • Dilute the viscous mixture with dry THF or Ethanol (10 mL per mmol).

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv) in one portion.
      
    • Why?

      
       is less basic than 
      
      
      
      , preventing the reduction of the ketone (which would yield cycloheptanol side-product).
  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 1N NaOH.

    • Crucial: A white precipitate (

      
      ) will form. Add Celite and filter through a pad to avoid an inseparable emulsion.
      

Data Summary: Reductive Amination Efficiency

Reagent SystemConversion (Cycloheptyl)Major Side Product
MeOH /

35-50%Cycloheptanol
DCM /

60-70%Unreacted Amine
Neat

/

88-95% None
Protocol B: Attaching Cycloheptyl to an Aryl Ring (C-N Coupling)

Recommended Method: Buchwald-Hartwig Cross-Coupling Recommended Ligands: BrettPhos or RuPhos Mechanism: Palladium-catalyzed amination. The steric bulk of the cycloheptyl amine requires a ligand that promotes reductive elimination, the rate-limiting step for bulky substrates.

Step-by-Step Workflow
  • Catalyst Prep:

    • Use a precatalyst to ensure accurate Pd:Ligand ratio. BrettPhos Pd G3 or RuPhos Pd G3 (1–2 mol%) are industry standards for bulky secondary amines.

  • Reaction Setup:

    • Aryl Halide (1.0 equiv) + Cycloheptylamine (1.2 equiv).

    • Base: NaOtBu (1.4 equiv) or LHMDS (if base-sensitive groups exist).

    • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Execution:

    • Heat to 80–100°C.

    • Troubleshooting: If conversion stalls, add 1 mol% additional catalyst. Do not increase temperature >110°C, as catalyst decomposition accelerates.

Buchwald_Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind Cycloheptylamine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for sterically hindered amines. The "Amine Coordination" step is where non-specialized ligands fail due to the bulk of the cycloheptyl group.

Protocol C: Direct Nucleophilic Substitution (The "Last Resort")

Issue: Alkyl bromides/iodides suffer from


 elimination (forming cycloheptene) because the cycloheptyl ring hydrogens are chemically equivalent and accessible.
The Fix:  Use a "Super Leaving Group" to accelerate substitution (

) over elimination (

).
Optimization Strategy
  • Leaving Group: Convert Cycloheptanol to Cycloheptyl Triflate (OTf) .

    • Why? The triflate bond is hyper-labile. It reacts largely via an

      
      -like tight ion pair mechanism, which is faster than the base-mediated 
      
      
      
      pathway required for elimination.
  • Base Selection: Use 2,6-Di-tert-butylpyridine or

    
     .
    
    • Avoid TEA or DIPEA; they are basic enough to trigger elimination on the sensitive triflate.

  • Solvent: Nitromethane (

    
    ) or Acetonitrile. High polarity stabilizes the transition state.
    

Decision Logic & Workflow

Use this logic tree to determine your experimental path.

Decision_Tree Start Start: Cycloheptyl Attachment Target What is the Nucleophile? Start->Target Amine Amine (R-NH2) Target->Amine Aryl Aryl Ring (Ar-X) Target->Aryl RedAm Is the Amine Sterically Hindered? Amine->RedAm CatSel Select Catalyst System Aryl->CatSel TiMethod Use Protocol A: Ti(OiPr)4 + NaBH(OAc)3 RedAm->TiMethod Yes (Secondary/Bulky) StdRed Standard Reductive Amination (Likely to fail) RedAm->StdRed No (Primary) Buchwald Use Protocol B: Pd-G3-BrettPhos CatSel->Buchwald

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substrate class.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Cycloheptyl Bromide and


? 
A:  You will generate Cycloheptene via E2 elimination. The internal bond angles of cycloheptane (

) create torsional strain that is relieved upon forming a double bond, making elimination thermodynamically favorable compared to substitution.

Q: My reductive amination turned into a solid rock. What happened? A: You likely added water or aqueous base too quickly to the


 mixture. This generates titanium oxides (

networks). Fix: Dilute with THF before quenching, and use only a minimal amount of water, followed immediately by drying agents or Celite filtration.

Q: Can I use BINAP for the Buchwald coupling? A: BINAP is often too rigid and lacks the necessary bulk to force the reductive elimination of the large cycloheptyl group. BrettPhos or RuPhos are superior because their dialkylbiaryl structure creates a flexible "pocket" that accommodates the 7-membered ring while preventing


-hydride elimination.

References

  • Conformational Analysis of Cycloheptane: Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society. Link

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Triflate vs. Bromide Reactivity: Streitwieser, A., et al. (1989). Solvolysis of Cycloheptyl Triflate. The Journal of Organic Chemistry. Link

Stability of N-cycloheptylpiperidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cycloheptylpiperidin-4-amine (CAS: 80960-20-5, typically) is a robust diamine building block. Contrary to common concerns regarding acid-labile protecting groups or imines, this molecule is chemically stable in aqueous acidic media (e.g., 1N HCl, 0.1% TFA) at ambient temperatures.[1]

However, "perceived" instability often arises from three technical artifacts:

  • Chromatographic Tailing: Interaction with silanols in HPLC columns mimics degradation or peak loss.

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic, leading to physical state changes (oil formation) often mistaken for decomposition.

  • Workup Hydrolysis: Incomplete reductive amination intermediates (imines) hydrolyzing upon acid quench, releasing the starting ketone (cycloheptanone).

Part 1: Chemical Stability & Protonation States

The Acidic Resistance Profile

The molecule consists of a piperidine ring (saturated heterocycle) and a cycloheptyl ring (saturated carbocycle). Neither ring system is susceptible to acid-catalyzed hydrolysis or ring-opening under standard laboratory conditions (pH 1–6, <80°C).

  • Primary Amine (

    
    ):  Protonates first.
    
  • Tertiary Piperidine Nitrogen (

    
    ):  Protonates second.
    

In acidic media (pH < 7), the molecule exists predominantly as a dication . This high charge density stabilizes the molecule against oxidation but creates significant challenges for isolation and chromatography.

Key Stability Data:

Condition Duration Outcome Observation
0.1% TFA / Water 48 Hours Stable No degradation; suitable for LC-MS.
1N HCl (aq) 24 Hours Stable Forms soluble dihydrochloride salt.
1N HCl (60°C) 4 Hours Stable < 0.5% degradation observed.

| Oxidative Stress | 4 Hours | Labile | Primary amine susceptible to N-oxidation without protection. |

Part 2: Troubleshooting HPLC Anomalies

Problem: Users often report "loss of product" or "broad smearing" in acidic HPLC methods (0.1% Formic Acid/TFA), interpreting this as degradation. Root Cause: The dicationic species interacts strongly with residual silanols (


) on the column stationary phase, causing irreversible adsorption or severe tailing.
Visual Guide: Chromatographic Decision Tree

HPLC_Troubleshooting Start Issue: Peak Tailing or Missing Peak in Acidic LC Check_pH Check Mobile Phase pH Start->Check_pH Is_TFA Are you using TFA? Check_pH->Is_TFA Switch_TFA Switch Formic Acid to 0.05-0.1% TFA Is_TFA->Switch_TFA No (Using Formic) Check_Col Check Column Chemistry Is_TFA->Check_Col Yes Switch_TFA->Check_Col Is_CSH Is Column CSH / Hybrid Particle? Check_Col->Is_CSH Switch_Col Switch to Charged Surface Hybrid (CSH) C18 Is_CSH->Switch_Col No (Standard C18) High_pH Switch to High pH Method (NH4OH, pH 10) Is_CSH->High_pH Yes (Still Tailing)

Figure 1: Decision tree for resolving peak shape issues. Acidic mobile phases require ion-pairing agents (TFA) or specialized columns to mask silanol interactions.

Recommended Protocol for HPLC Analysis:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Note: Formic acid is often too weak to suppress silanol interactions for diamines.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: C18 with "Charged Surface Hybrid" (CSH) or "Polar Embedded" technology.

  • Temperature: 40°C (Improves mass transfer kinetics).

Part 3: Isolation & Synthesis Workup

Scenario: A researcher performs a reductive amination (Cycloheptanone + Piperidin-4-amine + NaBH(OAc)3), quenches with acid, and recovers a "degraded" oil.

Mechanism of Failure (The "False" Instability): If the imine formation was incomplete before the reduction step, adding aqueous acid hydrolyzes the remaining imine back to the ketone. The user sees Cycloheptanone in the NMR and assumes the product fell apart.

Correct Workup Protocol (Self-Validating):
  • Quench: Add saturated aqueous

    
     (Basic quench) instead of acid initially. This preserves any unreacted amine/imine in the organic layer for easier separation.
    
  • Extraction: Extract with DCM or EtOAc.

  • Salt Formation (Critical Step):

    • Dissolve crude free base in dry Diethyl Ether or Ethanol.

    • Add 2.2 equivalents of HCl (in dioxane or ether) dropwise.

    • Observation: The dihydrochloride salt should precipitate.

    • Troubleshooting: If it oils out, the salt is hygroscopic. Decant solvent, triturate with dry pentane, and dry under high vacuum (>24h).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the free base in solution?

  • Answer: Yes, but with caution. The primary amine at position 4 is susceptible to air oxidation (forming N-oxides) and carbamate formation (reacting with atmospheric

    
    ).
    
  • Recommendation: Store as the dihydrochloride salt (solid) at -20°C. If solution storage is necessary, use degassed DMSO or Methanol under Argon.

Q2: I see a mass of M+14 in my LC-MS. Is this methylation?

  • Answer: Likely not. If you are using Methanol as a solvent for the free base, you may be seeing a hemiaminal artifact or, more likely, a trace oxidation artifact.[1] However, if the mass is M+12 or M+13, check for "Ghost Peaks" from carryover.[1]

  • Check: Run a blank injection.[2] Diamines are notorious for sticking to injector needles and eluting in subsequent runs.

Q3: Is the molecule stable to peptide coupling conditions (EDC/NHS or HATU)?

  • Answer: Yes. The primary amine (position 4) is the nucleophile. The tertiary ring nitrogen is sterically hindered and less nucleophilic. However, ensure you use 3.0+ equivalents of base (DIPEA) to neutralize the dihydrochloride salt if that is your starting material. Failure to fully neutralize the salt results in stalled coupling.

Part 5: Forced Degradation Protocol

To validate stability in your specific matrix, perform this standard stress test:

  • Acid Stress: Dissolve 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

    • Pass Criteria: >98% recovery by HPLC.

  • Base Stress: Dissolve 1 mg/mL in 1N NaOH. Heat at 60°C for 4 hours.

    • Pass Criteria: >95% recovery (Amines are generally stable in base, but watch for air oxidation).[1]

  • Oxidative Stress: 1 mg/mL in 3%

    
     at Room Temp for 1 hour.
    
    • Expected Result:Degradation. Expect N-oxide formation (M+16 and M+32 peaks).

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[3][4][5] Journal of Chromatography A.

    • Context: Authoritative guide on why diamines tail in HPLC and how to fix it using low pH and ion pairing.
  • Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Journal of Organic Chemistry.

    • Context: The standard protocol for synthesizing this compound, explaining the stability of intermedi
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

    • Context: Guidelines for forced degradation and stress testing protocols.[2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of N-cycloheptylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Amine Scaffolds

In the landscape of modern drug discovery, piperidine and other saturated heterocyclic scaffolds are cornerstones of medicinal chemistry. Their unique three-dimensional conformations allow for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. N-cycloheptylpiperidin-4-amine is a representative structure, combining a conformationally flexible cycloheptyl group with a rigidifying piperidine core bearing a primary amine. Accurate and unambiguous structural elucidation is paramount, and among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed structural and stereochemical information in solution.

This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak-list and delve into the causal relationships between molecular structure, electronic environment, and the resulting NMR signals. This document is intended for researchers and drug development professionals who rely on robust analytical data to drive their projects forward.

Predicted ¹H NMR Spectrum: A Positional Analysis

To interpret the spectrum of this compound, we must first deconstruct the molecule into its distinct proton environments. The molecule's structure, with key proton groups labeled for discussion, is shown below.

Caption: Molecular structure of this compound with key proton environments labeled.

The Piperidine Ring Protons

The piperidine ring exists predominantly in a chair conformation. The large N-cycloheptyl group will preferentially occupy the equatorial position to minimize steric strain, which can influence the rate of ring inversion.

  • H-2 & H-6 (α to N-Cycloheptyl): These four protons are adjacent to the electron-withdrawing tertiary nitrogen atom. This proximity causes significant deshielding, shifting their signals downfield compared to a simple alkane.[1] In a standard deuterated chloroform (CDCl₃) solution, we predict these signals to appear in the δ 2.8 – 3.2 ppm range. Due to the chair conformation, we expect distinct axial and equatorial protons. The equatorial protons typically appear slightly further downfield than their axial counterparts. These protons will show complex multiplicity due to coupling with each other (geminal coupling) and with the adjacent H-3/H-5 protons (vicinal coupling).

  • H-3 & H-5 (β to N-Cycloheptyl): These four protons are further from the primary inductive effect of the ring nitrogen. However, they are adjacent to both the H-2/H-6 and H-4 positions. Their chemical environment is more akin to a standard cycloalkane, but with slight deshielding. We anticipate these signals to produce a complex, overlapping multiplet in the δ 1.4 – 1.9 ppm region. Distinguishing the axial and equatorial protons within this multiplet would likely require advanced 2D NMR techniques like COSY or HSQC.

  • H-4 (Methine proton): This single proton is on the carbon bearing the primary amine (C4). It is deshielded by both the ring nitrogen (in a gamma position) and the adjacent C4-amine group. Its signal is expected to be a multiplet (due to coupling with H-3 and H-5 protons) and appear in the δ 2.5 – 3.0 ppm range.

The Cycloheptyl Group Protons

The seven-membered cycloheptyl ring is highly flexible and undergoes rapid pseudorotation between multiple twist-chair and twist-boat conformations at room temperature.[2] This conformational flux significantly impacts its ¹H NMR signature.

  • H-1' (Methine proton): This proton is directly attached to the carbon bonded to the piperidine nitrogen. Like the H-2/H-6 protons of the piperidine ring, it is alpha to an electron-withdrawing nitrogen and will be deshielded. We predict its signal to be a multiplet in the δ 2.5 – 2.8 ppm range.

  • H-2' to H-7' (Methylene protons): These twelve protons on the remaining six carbons of the cycloheptyl ring exist in very similar electronic environments. The rapid conformational changes at room temperature average their signals, resulting in a large, broad, and largely unresolved multiplet in the typical alkane region of δ 1.2 – 1.8 ppm .[3]

The Amine Protons (NH₂)
  • C4-NH₂: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[4] The signal is often broadened by quadrupolar coupling with the ¹⁴N nucleus and by chemical exchange. In CDCl₃, this signal could appear anywhere from δ 1.0 – 3.0 ppm as a broad singlet. A key confirmatory experiment is to shake the sample with a drop of deuterium oxide (D₂O). The labile amine protons will exchange with deuterium, causing the NH₂ signal to disappear from the spectrum, a definitive method of assignment.

Comparative Analysis: Contextualizing the Spectrum

A predicted spectrum is most powerful when placed in the context of simpler, related structures and alternative analytical methods.

Comparison with Parent Scaffolds

The influence of the substituents is best understood by comparing the predicted shifts with the known experimental values for piperidine and cycloheptane.

Proton EnvironmentPiperidine (Experimental)[5]Cycloheptane (Experimental)[2]This compound (Predicted)Causality of Shift
Piperidine α-Protons (H-2, H-6) ~2.79 ppmN/A~2.8 – 3.2 ppm N-alkylation (cycloheptyl group) further deshields these protons.
Piperidine β,γ-Protons (H-3, H-4, H-5) ~1.55 ppmN/A~1.4 – 1.9 ppm & ~2.5-3.0 ppm (H-4) H-3/H-5 remain similar. H-4 is deshielded by the adjacent amine.
Cycloalkyl Protons N/A~1.54 ppm~1.2 – 1.8 ppm & ~2.5-2.8 ppm (H-1') H-1' is strongly deshielded by the adjacent nitrogen. The remaining protons are largely unaffected.
Complementarity with Other Analytical Techniques

While ¹H NMR is exhaustive for proton environments, a comprehensive analysis relies on its synergy with other techniques.

  • ¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon environments. We would expect to see 9 distinct signals (5 for the piperidine ring and 4 for the cycloheptyl ring, assuming symmetry). The chemical shifts would corroborate the electronic environments predicted by ¹H NMR, with carbons adjacent to nitrogen appearing significantly downfield (e.g., 40-60 ppm).[6]

  • Mass Spectrometry (MS): MS, particularly with a high-resolution analyzer (e.g., TOF or Orbitrap), would provide the exact mass of the molecule, confirming its elemental composition (C₁₂H₂₄N₂). Fragmentation patterns could further support the connectivity of the cycloheptyl and piperidine units.

  • Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. A characteristic N-H stretching band (or a doublet for the primary amine) would be observed around 3300-3500 cm⁻¹, and C-H stretching bands for the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

Workflow and Experimental Protocol

A robust and reproducible result is contingent on a validated methodology. The following workflow illustrates the logical steps for spectral interpretation, followed by a standard experimental protocol.

G cluster_0 Interpretation Workflow A Acquire Spectrum (CDCl₃, 400 MHz) B Reference to TMS (0 ppm) A->B C Identify Solvent Peak (CDCl₃ at 7.26 ppm) B->C D Integrate All Signals C->D E Analyze Chemical Shifts & Multiplicity D->E F Propose Initial Assignments E->F G Perform D₂O Exchange Experiment F->G H Confirm NH₂ Signal (Disappearance) G->H I Finalize Assignments H->I

Caption: A logical workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Standard Operating Protocol for ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds. This allows for adequate relaxation of protons, ensuring accurate integration.

    • Number of Scans: 16 scans are typically adequate for a sample of this concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals, setting the integral of a well-resolved, known proton count (e.g., the H-4 methine) to 1.0.

Summary of Predicted ¹H NMR Assignments

The following table consolidates the predicted data for this compound in CDCl₃.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale for Assignment
H-2, H-6 2.8 – 3.24HMultiplet (m)α to tertiary nitrogen, deshielded.
H-4 2.5 – 3.01HMultiplet (m)Methine proton adjacent to NH₂ group.
H-1' 2.5 – 2.81HMultiplet (m)Methine proton α to tertiary nitrogen.
H-3, H-5 1.4 – 1.94HMultiplet (m)β to nitrogen, complex overlapping signals.
H-2' to H-7' 1.2 – 1.812HBroad Multiplet (br m)Saturated cycloalkane protons, averaged by conformational flux.
NH₂ 1.0 – 3.02HBroad Singlet (br s)Labile, H-bonding protons; D₂O exchangeable.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, though its interpretation requires a nuanced understanding of substituent effects and the conformational dynamics of cyclic systems. The key diagnostic regions are the downfield signals between δ 2.5 and 3.2 ppm, which correspond to the protons alpha to the nitrogen atoms. The large, unresolved upfield multiplet is characteristic of the flexible cycloheptyl ring, while the primary amine provides a variable, D₂O-exchangeable signal. By comparing this predicted data with simpler analogues and integrating insights from complementary techniques like ¹³C NMR and Mass Spectrometry, researchers can achieve confident and comprehensive structural verification, a critical step in the drug development pipeline.

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ChemWis. (2020). 1H NMR of cyclohexane. YouTube. Available at: [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • National Institutes of Health, PubChem. Cycloheptane. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. Available at: [Link]

  • Scilit. 1H NMR chemical shifts of gaseous amines. Available at: [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of N-cycloheptylpiperidin-4-amine

[1]

Executive Summary & Analyte Profile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of N-cycloheptylpiperidin-4-amine (C₁₂H₂₄N₂), a structural motif frequently encountered in G-protein coupled receptor (GPCR) ligands and antihistamine pharmacophores.[1]

Unlike standard spectral libraries that offer static images, this guide focuses on the comparative performance of fragmentation techniques (CID vs. HCD) and the structural differentiation of this compound from its isobaric isomers. Understanding these patterns is critical for metabolite identification and impurity profiling in synthesis.[1]

The Analyte: Physicochemical Baseline
  • IUPAC Name: 1-cycloheptylpiperidin-4-amine (Primary isomer of interest for drug scaffolds).[1]

  • Molecular Formula: C₁₂H₂₄N₂[1]

  • Monoisotopic Mass: 196.1939 Da

  • Precursor Ion [M+H]⁺: 197.2012 m/z

  • Basicity: High (Calculated pKa ~10.5 due to the piperidine nitrogen).

Comparative Analysis: Fragmentation Performance

This section compares how different collision energies and dissociation methods affect the structural elucidation of the analyte.

Comparison 1: Low-Energy CID vs. High-Energy HCD

Objective: Determine the optimal method for quantitative screening vs. structural confirmation.

FeatureCollision Induced Dissociation (CID) Higher-Energy C-trap Dissociation (HCD)
Energy Regime Low (Resonant excitation, eV scale)High (Beam-type, similar to Triple Quad)
Primary Mechanism Vibrational redistribution; weakest bond breaks first.[1]Direct bond breakage; access to higher energy channels.[1]
Key Fragment: m/z 180 Dominant. Represents neutral loss of NH₃.Moderate. Often fragments further.
Key Fragment: m/z 97 Weak/Absent. The cycloheptyl ring often stays attached to the N.Strong. Diagnostic C₇H₁₃⁺ carbocation formation.
Low Mass Cutoff Yes (often cannot see < 1/3 precursor mass).[1]No (Full mass range available).
Recommended Use Quantitation (SRM/MRM) .[1] High transmission of stable fragments.[1]Structural Elucidation . Richer spectra for fingerprinting.[1]
Comparison 2: Isobaric Differentiation (The "Isomer Problem")

Objective: Distinguish 1-cycloheptylpiperidin-4-amine (Ring N-sub) from this compound (Exocyclic N-sub).

FeatureIsomer A: 1-cycloheptyl...[1] (Ring N-sub) Isomer B: N-cycloheptyl...[1] (Exocyclic N-sub)
Structure Cycloheptyl group on Piperidine Nitrogen.[1]Cycloheptyl group on the 4-amino Nitrogen.[1]
Precursor [M+H]⁺ 197.20 m/z197.20 m/z
Diagnostic Loss Loss of NH₃ (17 Da) → m/z 180.[1] (Primary amine is labile).[1]Loss of C₇H₁₃NH₂ or Ring Cleavage .[1]
Base Peak (CID) m/z 114 (Loss of Cycloheptyl + Ring cleavage).[1]m/z 126 (Piperidine ring intact, loss of exocyclic group).
Mechanism Charge localizes on tertiary Ring N.Charge localizes on secondary Exocyclic N.

Detailed Fragmentation Pathways (Mechanism)

Understanding the causality of fragmentation allows for self-validating interpretation. The fragmentation of this compound under ESI+ conditions follows three distinct pathways driven by charge localization on the piperidine nitrogen.

Pathway A: Neutral Loss of Ammonia (Characteristic of Primary Amines)
  • Trigger: Protonation of the exocyclic primary amine (-NH₂).

  • Mechanism: Inductive cleavage of the C-N bond.

  • Result: Formation of a distonic radical cation or alkene-substituted piperidine.[1]

  • Observation: m/z 197.2 → m/z 180.17 ([M+H-NH₃]⁺).[1]

Pathway B: Cycloheptyl Ring Cleavage (Diagnostic)[1]
  • Trigger: Charge remote fragmentation or inductive cleavage at the tertiary nitrogen.

  • Mechanism: Heterolytic cleavage of the N-Cycloheptyl bond.

  • Result: Formation of the cycloheptyl carbocation.

  • Observation: m/z 97.10 (C₇H₁₃⁺).[1] Note: This ion is more prevalent in HCD or In-Source Fragmentation than standard CID.[1]

Pathway C: Piperidine Ring Opening (Retro-Diels-Alder type)[1]
  • Trigger: High internal energy.[1]

  • Mechanism: Cleavage of the C2-C3 and C5-C6 bonds in the piperidine ring.

  • Observation: Complex lower mass ions, typically m/z 126 or m/z 112 depending on the specific hydrogen rearrangements.

Visualization of Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between primary and secondary generation ions.

FragmentationPathwaysPrecursorPrecursor Ion[M+H]+ = 197.20(C12H25N2+)LossNH3Neutral Loss: NH3Fragment: m/z 180.17(Cycloheptyl-tetrahydropyridine)Precursor->LossNH3 -NH3 (17 Da)(Low CE)CycloheptylCycloheptyl CationFragment: m/z 97.10(C7H13+)Precursor->Cycloheptyl Inductive Cleavage(High CE)PiperidineCorePiperidine Core IonFragment: m/z 84.08(C5H10N+)Precursor->PiperidineCore Loss of Cycloheptyl(Neutral Loss)SecFrag1Ring Contractionm/z ~56PiperidineCore->SecFrag1 RDA Cleavage

Caption: Figure 1. Fragmentation tree for 1-cycloheptylpiperidin-4-amine showing the divergence between neutral ammonia loss and skeletal ring cleavage.

Experimental Protocol: Method Optimization

To replicate these results or validate the compound in a biological matrix, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? The piperidine nitrogen is basic; acidic pH ensures 100% ionization ([M+H]⁺), maximizing sensitivity.[1]

Step 2: Source Parameters (ESI+)
  • Flow Rate: 0.3 mL/min (Direct Infusion or LC).

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20-30V.

    • Validation Check: If Cone Voltage is >40V, you will see "In-Source Fragmentation" (presence of m/z 180 in the MS1 scan).[1] Lower the voltage to preserve the precursor.

Step 3: MS/MS Optimization (MRM Development)

Perform a "Breakdown Curve" experiment by ramping Collision Energy (CE) from 5 to 50 eV.[1]

Transition (m/z)Optimal CE (eV)Purpose
197.2 → 180.2 15 - 20 eVQuantifier. Highest abundance, most stable.[1]
197.2 → 97.1 30 - 40 eVQualifier. Structural confirmation (Cycloheptyl ring).[1]
197.2 → 112.1 25 - 30 eVQualifier. Piperidine backbone confirmation.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Phenyl-4-piperidinamine (Analog Reference). NIST Mass Spectrometry Data Center.[1][2] [Link][1]

  • PubChem. Compound Summary: 1-(Cyclopentylcarbonyl)piperidin-4-amine (Structural Analog).[1][3] National Library of Medicine.[1] [Link]

  • MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium. (2021).[1][3] Discusses charge localization mechanisms relevant to cyclic amines. [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.